(S)-Mevalonic acid

Catalog No.
S533395
CAS No.
32451-23-3
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Mevalonic acid

CAS Number

32451-23-3

Product Name

(S)-Mevalonic acid

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoic acid

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Mevalonic acid; Mevalonic acid, L-; (S)-Mevalonic acid;

Canonical SMILES

CC(CCO)(CC(=O)O)O

Isomeric SMILES

C[C@](CCO)(CC(=O)O)O

The exact mass of the compound (S)-Mevalonic acid is 148.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of mevalonic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Mevalonic acid is the biologically active enantiomer of mevalonic acid, serving as a direct and crucial precursor in the mevalonate pathway. This metabolic route is fundamental in eukaryotes, archaea, and some bacteria for the synthesis of essential isoprenoids, a diverse class of over 30,000 biomolecules including cholesterol, coenzyme Q10, and all steroid hormones. Its direct downstream product, isopentenyl pyrophosphate (IPP), is the foundational five-carbon building block for all these molecules. In biochemical and cell-based research, providing the correct (S)-enantiomer is critical for accurately studying or manipulating this pathway, as enzymatic processes are highly stereospecific.

Substitution of enantiopure (S)-Mevalonic acid with seemingly similar alternatives introduces critical variables that can compromise experimental reproducibility and interpretation. The primary downstream enzyme, mevalonate kinase, is stereospecific and exclusively phosphorylates the biologically active enantiomer, rendering the (R)-enantiomer present in racemic mixtures inert within this pathway. This makes racemic products effectively 50% inactive, complicating accurate dosing and potentially introducing confounding biological effects. Furthermore, while the prodrug mevalonolactone is often used for its stability and cell permeability, it requires intracellular hydrolysis to become active mevalonic acid. This conversion rate can vary significantly between cell types and experimental conditions, creating an uncontrolled variable. Procuring (S)-Mevalonic acid eliminates these ambiguities by providing the directly active molecule, ensuring precise, reproducible, and immediate bioavailability for enzymatic and cellular assays.

Absolute Enantioselectivity: Mevalonate Kinase Exclusively Processes the (S)-Enantiomer

The first committed step in the lower mevalonate pathway, phosphorylation, is catalyzed by mevalonate kinase. This enzyme exhibits absolute stereospecificity. When presented with a racemic mixture of mevalonolactone (which hydrolyzes to mevalonic acid), kinetic analysis via 31P-NMR shows that only the natural (R)-enantiomer (equivalent to the (S)-acid form in different nomenclature systems) is phosphorylated to produce (R)-mevalonate-5-phosphate. The (S)-mevalonate (equivalent to the inactive acid form) remains completely unreacted in the mixture. This confirms that the (R)-enantiomer is biologically inert in this pathway, acting only as an impurity when a racemic mixture is used.

Evidence DimensionEnzymatic Conversion by Mevalonate Kinase
Target Compound DataSubstrate for phosphorylation
Comparator Or Baseline(R)-Mevalonic Acid: No phosphorylation observed
Quantified DifferenceQualitatively infinite (100% vs 0% conversion)
ConditionsIn vitro enzymatic assay with mevalonate kinase from Methanocaldococcus jannaschii, monitored by 31P-NMR.

For any in vitro or in vivo study of the mevalonate pathway, using the pure (S)-enantiomer is non-negotiable to ensure the compound is a viable substrate for downstream synthesis.

Ensured Bioavailability: Bypassing the Variable Hydrolysis Step of Mevalonolactone

(S)-Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone, a conversion that is facile under physiological conditions. While mevalonolactone is often used as a more stable, cell-permeable prodrug, its efficacy depends on intracellular enzymes to hydrolyze it back to the active acid form. This introduces a layer of biological variability. In contrast, providing (S)-Mevalonic acid directly (typically as a salt) ensures immediate availability of the active molecule for cellular uptake and enzymatic processing, bypassing any rate-limiting or cell-type-dependent hydrolysis steps. This is critical for applications requiring precise temporal control or for systems with unknown or low esterase activity.

Evidence DimensionBioavailability of Active Form
Target Compound DataDirectly available for enzymatic processing
Comparator Or BaselineMevalonolactone: Requires intracellular hydrolysis to become active
Quantified DifferenceNot directly quantified in a head-to-head study, but represents the removal of a potentially rate-limiting metabolic step.
ConditionsGeneral cell culture and in vivo physiological conditions (pH-dependent equilibrium).

Procuring (S)-Mevalonic acid provides greater experimental control and reproducibility by eliminating the uncertainty of prodrug activation efficiency.

Improved Purity and Reproducibility: Avoiding Confounding Effects from Inactive Isomers or Prodrugs

Using a racemic mixture means that 50% of the administered compound is an inactive impurity. While the (R)-enantiomer is inert with respect to mevalonate kinase, this does not guarantee it is inert in all biological contexts. In contrast, the prodrug mevalonolactone has been shown to have off-target effects independent of its conversion to mevalonic acid. Specifically, mevalonolactone (but not mevalonic acid) was found to disrupt mitochondrial functions, decrease mitochondrial membrane potential, and induce mitochondrial permeability transition pore opening in rat brain mitochondria. This toxic effect was observed at concentrations relevant to studies of mevalonic aciduria. Using pure (S)-Mevalonic acid eliminates the risk of these confounding off-target effects from either the wrong enantiomer or the lactone prodrug, ensuring that observed results are directly attributable to the activity of the correct biological molecule.

Evidence DimensionMitochondrial Toxicity (Permeability Transition Pore Opening)
Target Compound DataNo significant effect on mitochondrial functions.
Comparator Or BaselineMevalonolactone: Markedly decreased mitochondrial membrane potential and induced mitochondrial swelling.
Quantified DifferenceQualitative difference in mitochondrial toxicity (toxic vs. non-toxic).
ConditionsIn vitro assay using isolated rat brain mitochondria.

To ensure experimental results are clear and unambiguous, procuring the pure, active (S)-Mevalonic acid is essential to avoid confounding toxicity or off-target effects from related substitutes.

Statin Rescue and HMG-CoA Reductase Pathway Analysis

In studies involving statins, which inhibit HMG-CoA reductase, (S)-Mevalonic acid is the appropriate reagent to rescue or bypass the enzymatic block. Its use allows researchers to confirm that downstream effects of statins are specifically due to mevalonate pathway inhibition and to study the roles of downstream isoprenoids. Using the pure (S)-enantiomer ensures a precise and efficient rescue without the ambiguity of an inactive isomer or the variable kinetics of mevalonolactone hydrolysis.

In Vitro Enzymatic Assays for Downstream Pathway Enzymes

When studying the kinetics or function of enzymes downstream of HMG-CoA reductase, such as mevalonate kinase or phosphomevalonate kinase, providing the correct substrate is paramount. (S)-Mevalonic acid is the required substrate for these enzymes. Using a racemic mixture would lead to inaccurate kinetic measurements due to the presence of a non-reactive enantiomer that could act as a competitive inhibitor in some systems.

Metabolic Engineering and Recombinant Pathway Construction

In metabolic engineering applications where heterologous mevalonate pathways are constructed in host organisms like E. coli or C. ljungdahlii to produce isoprenoids, (S)-Mevalonic acid can be used as a direct feed to test and optimize the lower part of the pathway. This allows for modular testing and troubleshooting of the enzymatic steps that convert mevalonate into IPP and DMAPP, ensuring the engineered pathway is functional.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

148.07355886 Da

Monoisotopic Mass

148.07355886 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

32451-23-3

Wikipedia

(S)-mevalonic acid

Dates

Last modified: 08-15-2023
1: Gans JH, Block AJ, Cater MR. In vivo incorporation of 14C into liver and kidney sterols from parenterally administered (2-14C)D,L-mevalonic acid. Proc Soc Exp Biol Med. 1973 Nov;144(2):609-12. PubMed PMID: 4746933.
2: Shi YQ, Xin XL, Yuan QP. Improved lycopene production by Blakeslea trispora with isopentenyl compounds and metabolic precursors. Biotechnol Lett. 2012 May;34(5):849-52. doi: 10.1007/s10529-011-0839-6. Epub 2011 Dec 30. PubMed PMID: 22207146.
3: Cooper CZ, Benedict CR. Mevalonic acid kinase in Euglena gracilis. Plant Physiol. 1967 Apr;42(4):515-9. PubMed PMID: 6042361; PubMed Central PMCID: PMC1086575.
4: Fenton JW 2nd, Brezniak DV, Ofosu FA, Shen GX, Jacobson JR, Garcia JG. Statins and thrombin. Curr Drug Targets Cardiovasc Haematol Disord. 2005 Apr;5(2):115-20. Review. PubMed PMID: 15853752.
5: Quist-Paulsen P. Statins and inflammation: an update. Curr Opin Cardiol. 2010 Jul;25(4):399-405. doi: 10.1097/HCO.0b013e3283398e53. Review. PubMed PMID: 20421792.
6: Escobales N, Crespo MJ, Altieri PI, Furilla RA. Inhibition of smooth muscle cell calcium mobilization and aortic ring contraction by lactone vastatins. J Hypertens. 1996 Jan;14(1):115-21. PubMed PMID: 12013483.
7: Danesh FR, Anel RL, Zeng L, Lomasney J, Sahai A, Kanwar YS. Immunomodulatory effects of HMG-CoA reductase inhibitors. Arch Immunol Ther Exp (Warsz). 2003;51(3):139-48. Review. PubMed PMID: 12894868.
8: Fenton JW 2nd, Jeske WP, Catalfamo JL, Brezniak DV, Moon DG, Shen GX. Statin drugs and dietary isoprenoids downregulate protein prenylation in signal transduction and are antithrombotic and prothrombolytic agents. Biochemistry (Mosc). 2002 Jan;67(1):85-91. Review. PubMed PMID: 11841343.
9: Ambrosi P, Villani P, Habib G, Bouvenot G. [The statins: new properties]]. Therapie. 2003 Jan-Feb;58(1):15-21. Review. French. PubMed PMID: 12822196.

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